N-(4-アミノベンゾイル)-L-グルタミン酸

説明

Synthesis Analysis

The synthesis of N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s involves a complex process utilizing Nα-Boc-α-Bzl protections and isobutyl-chlorocarbonate activation. A key step includes the coupling of γ-oligo(α-benzyl L-glutamate) benzyl esters with N-(4-benzyl-oxycarbonylaminobenzoyl)-L-glutamic acid α-benzyl ester to blocked precursors, followed by catalytic hydrogenolysis to yield the target compound (Krzyżanowski & Rzeszotarska, 2009).

Molecular Structure Analysis

Although detailed molecular structure analysis specific to N-(4-Aminobenzoyl)-L-glutamic acid is not directly mentioned, the synthesis processes imply a complex molecular structure that allows for its versatile use in peptide synthesis and derivatization for analytical purposes. The structural confirmation of similar compounds involves advanced techniques like MS, Elemental, and X-ray single crystal diffraction, highlighting the importance of precise structural elucidation in understanding its chemical behavior (Li & Xu, 2005).

Chemical Reactions and Properties

N-(4-Aminobenzoyl)-L-glutamic acid shows remarkable reactivity, particularly in the formation of charged and UV-absorbing tags when coupled to oligosaccharides by reductive amination. This capability demonstrates its utility in enhancing the detectability of oligosaccharides in analytical methods such as capillary zone electrophoresis, where its strong UV-absorbing properties and charged nature significantly improve the sensitivity of detection methods (Plocek & Novotny, 1997).

科学的研究の応用

抗菌剤

N-(4-アミノベンゾイル)-L-グルタミン酸: 誘導体は、抗菌剤としての可能性について研究されてきました。 これらの化合物は、メチシリン耐性黄色ブドウ球菌(MRSA)を含むさまざまな細菌株に対して活性を示しており、最小発育阻止濃度(MIC)はそれらの有効性を示しています .

細胞毒性剤

N-(4-アミノベンゾイル)-L-グルタミン酸のいくつかの誘導体は、HepG2などの癌細胞株に対して顕著な細胞毒性を示しています。 これは、特に急速に増殖する腫瘍細胞を標的とする癌治療におけるそれらの潜在的な使用を示唆しています .

抗真菌特性

N-(4-アミノベンゾイル)-L-グルタミン酸誘導体の抗真菌特性は、広範囲の抗真菌活性を反映するMIC値と共に認識されています。 これは、臨床使用のための新しい抗真菌薬の開発につながる可能性があります .

生化学的アッセイ

N-(4-アミノベンゾイル)-L-グルタミン酸: は、ニトロブルーテトラゾリウムをホルマザンに還元するなどの生化学的アッセイで使用されてきました。 この反応は、細胞呼吸と酸化ストレスを含む研究において重要です .

ドラッグデリバリーシステム

葉酸との構造的類似性から、N-(4-アミノベンゾイル)-L-グルタミン酸は、癌細胞を標的とするドラッグデリバリーシステムで使用できます。 葉酸受容体は、癌細胞で過剰発現していることが多く、葉酸結合薬物やイメージング剤の標的となっています .

生物活性コンジュゲートの合成

この化合物は、特にプリン系との生物活性コンジュゲートの合成に使用されてきました。 これらのコンジュゲートは、新しい治療薬の開発を含む医薬品化学における潜在的な用途があります .

作用機序

Target of Action

N-(4-Aminobenzoyl)-L-glutamic acid, also known as 4-aminobenzoic acid (PABA), is an essential nutrient for many human pathogens, but dispensable for humans . It primarily targets the folic acid synthesis pathway . Folic acid is crucial for the growth and survival of many bacterial species, making it an attractive target for antimicrobial agents .

Mode of Action

The compound inhibits folic acid synthesis by binding to pteridine synthetase, a key enzyme in the folic acid synthesis pathway . This binding is more favorable than that of para-aminobenzoic acid, the natural substrate, effectively inhibiting the synthesis of folic acid . This disruption of folic acid synthesis hampers the growth and proliferation of the bacteria .

Biochemical Pathways

The affected biochemical pathway is the folic acid synthesis pathway. Folic acid is a vital cofactor in various metabolic reactions, including the synthesis of nucleotides. By inhibiting folic acid synthesis, N-(4-Aminobenzoyl)-L-glutamic acid disrupts these metabolic processes, leading to the inhibition of bacterial growth .

Pharmacokinetics

N-(4-Aminobenzoyl)-L-glutamic acid is absorbed through a passive process and undergoes phase II biotransformation . It can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid . These processes impact the bioavailability of the compound.

Result of Action

The result of the action of N-(4-Aminobenzoyl)-L-glutamic acid is the inhibition of bacterial growth. By disrupting folic acid synthesis, the compound hampers the ability of bacteria to proliferate . Some derivatives of the compound have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and have exhibited notable cytotoxicity for cancer HepG2 cell line .

Action Environment

The action, efficacy, and stability of N-(4-Aminobenzoyl)-L-glutamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s absorption and metabolism

将来の方向性

特性

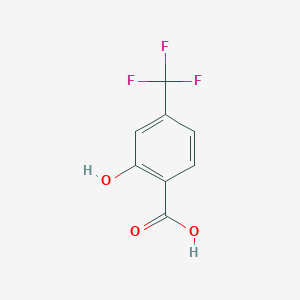

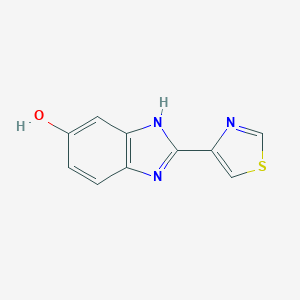

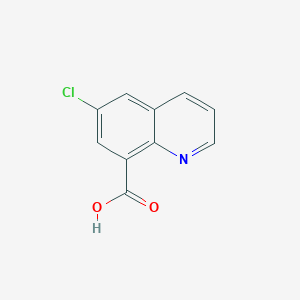

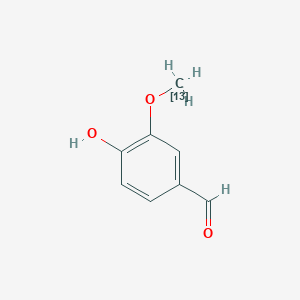

IUPAC Name |

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873641 | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4271-30-1 | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Aminobenzoyl)glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-aminobenzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMINOBENZOYL)GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKY99A8HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of N-(4-Aminobenzoyl)-L-glutamic acid in current research?

A1: N-(4-Aminobenzoyl)-L-glutamic acid is primarily studied for its applications in three main areas:

- Pharmaceutical Impurity Analysis: It is a known impurity in folic acid preparations and requires careful monitoring and quantification. [, ]

- Material Science: The compound acts as an effective building block for creating supramolecular gels, particularly in combination with other molecules like 2,2-bis(4-carboxyphenyl)hexafluoropropane or sebacic acid. These gels show promise for wastewater treatment due to their ability to adsorb dyes. [, ]

- Drug Discovery: Researchers are exploring its potential in developing novel antimalarial drugs. Studies have investigated its conjugation with 1,3,5-triazine derivatives to target the Pf-DHFR enzyme in Plasmodium falciparum. [, ]

Q2: How does the structure of N-(4-Aminobenzoyl)-L-glutamic acid influence its ability to form gels?

A2: The structure plays a crucial role in self-assembly and gelation. [] investigated the impact of using different diacids alongside N-(4-Aminobenzoyl)-L-glutamic acid. The presence of multiple carboxyl groups, as seen in citric acid, hindered gelation compared to sebacic acid, suggesting that a balance of hydrogen bonding and hydrophobic interactions is crucial for gel formation.

Q3: Can you describe the morphology of the nanostructures formed by N-(4-Aminobenzoyl)-L-glutamic acid based gels?

A3: Microscopy studies (SEM and TEM) revealed that N-(4-Aminobenzoyl)-L-glutamic acid, when combined with 2,2-bis(4-carboxyphenyl)hexafluoropropane in ethanol/water mixtures, self-assembles into various nanostructures. These include sheets, rods, bars, and belts, with the specific morphology influenced by the ethanol/water ratio. []

Q4: What analytical techniques are commonly employed to characterize N-(4-Aminobenzoyl)-L-glutamic acid?

A4: Several techniques are used:

- Chromatographic methods: HPLC, both in analytical and preparative modes, is crucial for separation and purification. Thin-layer chromatography (TLC) coupled with densitometry is also utilized for impurity analysis. [, , , ]

- Spectroscopy: FTIR helps identify functional groups and intermolecular interactions within the gels. []

- Mass Spectrometry (LC-MS): Essential for confirming the identity and quantifying impurities. []

- Nuclear Magnetic Resonance (NMR): Used for structural confirmation and purity assessment. []

Q5: Have there been studies on removing N-(4-Aminobenzoyl)-L-glutamic acid from the environment?

A5: While research on the environmental impact of N-(4-Aminobenzoyl)-L-glutamic acid is limited, one study [] investigated the degradation of methotrexate, a compound structurally related to folic acid, using a non-thermal pencil plasma jet. This suggests potential pathways for the degradation of similar compounds in wastewater treatment.

Q6: Are there any known computational studies on N-(4-Aminobenzoyl)-L-glutamic acid?

A6: Yes, molecular docking studies have been conducted on N-(4-Aminobenzoyl)-L-glutamic acid conjugated with 1,3,5-triazine derivatives to assess their potential as Pf-DHFR inhibitors. [, ] These studies provide insights into the binding interactions of these compounds with the target enzyme.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。